molecular formula C8H16O B1585541 3-Cyclopentyl-1-propanol CAS No. 767-05-5

3-Cyclopentyl-1-propanol

Cat. No. B1585541
CAS RN: 767-05-5
M. Wt: 128.21 g/mol
InChI Key: IBMXMCXCSPGCDQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-propanol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is also known by other names such as Cyclopentanepropanol .


Molecular Structure Analysis

The molecular structure of 3-Cyclopentyl-1-propanol consists of a cyclopentane ring attached to a three-carbon chain ending with a hydroxyl group . The IUPAC Standard InChIKey for this compound is IBMXMCXCSPGCDQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Cyclopentyl-1-propanol has a density of 0.9±0.1 g/cm3 . Its boiling point is 205.9±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.8 mmHg at 25°C . Its molar refractivity is 38.6±0.3 cm3 .

Scientific Research Applications

  • Application Summary : 3-Cyclopentyl-1-propanol is used in the preparation of hexadecyltrimethylammonium bromide reverse micelles . These reverse micelles are used in NMR spectroscopy for the study of encapsulated proteins .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the protein being studied and the type of NMR spectroscopy being used. Generally, the 3-Cyclopentyl-1-propanol would be used to prepare the reverse micelles, which would then be used to encapsulate the protein of interest. The encapsulated protein would then be analyzed using NMR spectroscopy .
  • Results or Outcomes : The results or outcomes of this application would also depend on the specific protein being studied. NMR spectroscopy can provide detailed information about the structure and dynamics of proteins, which can be crucial for understanding their function .

Safety And Hazards

Specific safety and hazard information for 3-Cyclopentyl-1-propanol is not available from the search results. For detailed safety information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

While specific future directions for 3-Cyclopentyl-1-propanol are not available from the search results, it’s worth noting that it has been used in the preparation of hexadecyltrimethylammonium bromide reverse micelles for NMR spectroscopy of encapsulated proteins . This suggests potential applications in the field of NMR spectroscopy and protein analysis.

properties

IUPAC Name

3-cyclopentylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMXMCXCSPGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227493
Record name Cyclopentanepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-propanol

CAS RN

767-05-5
Record name Cyclopentanepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanepropanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 12-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 180 grams (4.75 moles) of sodium borohydride, 4 liters of tetrahydrofuran, 0.485 liter (6.6 moles) of dimethyl sulfide, and 0.74 liter (6.0 moles) of boron trifluoride diethyl etherate at 0°-5°C using essentially the same procedure as described in Example 1. After stirring for a additional 0.5 hour at 20°-25°C, 780 grams (5.5 moles) of 3-cyclopentylpropionic acid was added dropwise over a 3 hour period while maintaining a temperature of 35°-40°C. After standing overnight at room temperature, hydrolysis of the reaction mixture followed by distillation of the crude product gave 613 grams (87.5% yield) of 3-cyclopentyl-1-propanol, bp 93°-95°C at 8 mm, n20D 1.4595.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopentyl-1-propanol
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Citations

For This Compound
20
Citations
RW Peterson, NV Nucci, AJ Wand - Journal of Magnetic Resonance, 2011 - Elsevier
… , 3-cyclopentyl-1-propanol was also tested to see if a bulkier chain could improve the performance by requiring less of the reagent. In pentane, only 5.6% (v/v) 3-cyclopentyl-1-propanol …
Number of citations: 14 www.sciencedirect.com
Z Shao, X Li, X Zhang, M Zhao - Environmental Chemistry Letters, 2023 - Springer
… Moreover, the proposed Mn-catalyzed protocol could be applied for the one-step sustainable synthesis of 3-cyclopentyl-1-propanol (5f) and 3-cyclohexyl-1-propanol (5g) from cyclohexyl…
Number of citations: 3 link.springer.com
Z Shao, X Li, X Zhang, M Zhao - 2022 - researchsquare.com
… Moreover, the proposed Mn-catalysed protocol could also be applied to the one-step sustainable synthesis of 3-cyclopentyl-1-propanol 5f and 3-cyclohexyl-1-propanol 5g from …
Number of citations: 2 www.researchsquare.com
R Font, A Fullana, JA Caballero, J Candela… - Journal of Analytical and …, 2001 - Elsevier
The thermal decomposition of a polyurethane in an inert atmosphere has been studied. Three different apparatus, a thermobalance, a pyroprobe and a laboratory furnace, were use to …
Number of citations: 152 www.sciencedirect.com
I General - 2002 - Citeseer
… [82195-61-7] was prepared from 3-cyclopentyl-1propanol: Under argon, pyridine (5.02 mL, 62.4 mmol) was added to a 0 ºC solution of 3-cyclopentyl-1-propanol (4.00 g, 31.2 mmol) and …
Number of citations: 2 citeseerx.ist.psu.edu
M Hearunyakij, W Phutdhawong - Journal of Essential Oil Bearing …, 2022 - Taylor & Francis
The microwave-assisted extraction (MAE) and the hydrodistillation (HD) were performed to extract the essential oil from the K. galanga dry rhizomes. The response surface method (RSM…
Number of citations: 1 www.tandfonline.com
X Zou, T Qin, Y Wang, L Huang - Energy & Fuels, 2011 - ACS Publications
To make clear the alcoholysis mechanisms of poplar components, the effects of both single and lumped components on the liquefaction rates and product distributions have been …
Number of citations: 19 pubs.acs.org
X Chen, M Zheng, J Liu, Z Deng… - Journal of the Science …, 2018 - Wiley Online Library
BACKGROUND To improve the characteristics and safety of traditional cuocai, the selection and use of mixed starter cultures is important. This study aimed to isolate the main …
Number of citations: 6 onlinelibrary.wiley.com
SB Junior, PH Março, P Valderrama… - Analytical …, 2015 - pubs.rsc.org
A suitable method based on headspace solid-phase microextraction (HS-SPME), comprehensive two-dimensional gas chromatography, with a time-of-flight mass spectrometry detector (…
Number of citations: 26 pubs.rsc.org
Q Zhang, S Zhu, X Lin, J Peng, D Luo, X Wan, Y Zhang… - Horticulturae, 2023 - mdpi.com
To investigate the differences in the volatile compounds of plum fruit samples from different cultivars, the volatile compounds of the ‘Fengtang’ plum, ‘Kongxin’ plum, and ‘Cuihong’ plum …
Number of citations: 3 www.mdpi.com

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